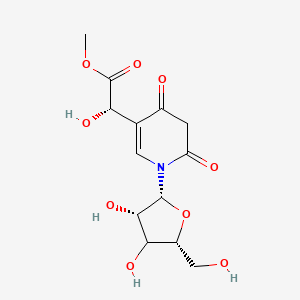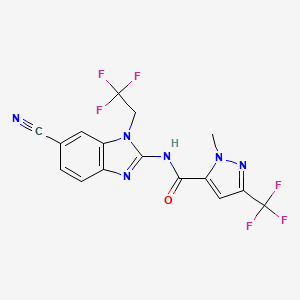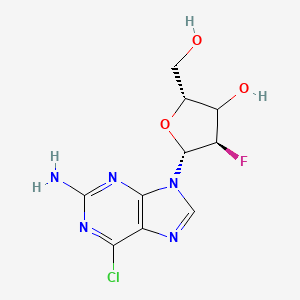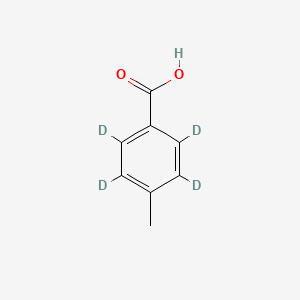
Oleoyl-d-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oleoyl-d-lysine is a bioactive lipid compound known for its potent inhibitory effects on the glycine transporter 2 (GlyT2). This compound is metabolically stable, permeable to the blood-brain barrier, and has shown significant analgesic properties in animal models of neuropathic pain .
准备方法
Synthetic Routes and Reaction Conditions
Oleoyl-d-lysine is synthesized by conjugating a lysine head group in the d-configuration to an oleoyl tail. This process is based on the structure of the endogenous lipid, N-arachidonyl glycine . The synthetic route involves the following steps:
Activation of Oleic Acid: Oleic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an oleoyl chloride intermediate.
Conjugation with d-Lysine: The oleoyl chloride intermediate is then reacted with d-lysine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of Oleic Acid: Large quantities of oleic acid are activated using industrial-grade coupling reagents.
Large-Scale Conjugation: The activated oleic acid is then conjugated with d-lysine using automated reactors to ensure consistency and purity.
化学反应分析
Types of Reactions
Oleoyl-d-lysine undergoes various chemical reactions, including:
Oxidation: The oleoyl tail can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidized derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The lysine head group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
Oxidation Products: Hydroperoxides and other oxidized derivatives.
Reduction Products: Saturated derivatives of this compound.
Substitution Products: Various derivatives with modified lysine head groups.
科学研究应用
Oleoyl-d-lysine has a wide range of scientific research applications:
作用机制
Oleoyl-d-lysine exerts its effects by selectively inhibiting the glycine transporter 2 (GlyT2). The compound binds to an allosteric site on GlyT2, leading to increased synaptic concentrations of glycine . This prolonged activation of glycine receptors reduces the firing of excitatory pain-projecting neurons, thereby providing analgesia . The molecular targets involved include the transmembrane domains and extracellular loops of GlyT2 .
相似化合物的比较
Similar Compounds
N-arachidonyl glycine: An endogenous lipid with similar inhibitory effects on GlyT2.
Oleoyl-l-carnitine: Another lipid-based GlyT2 inhibitor with a different head group.
Uniqueness of Oleoyl-d-lysine
This compound is unique due to its high metabolic stability, blood-brain barrier permeability, and potent analgesic properties . Unlike other GlyT2 inhibitors, it has a favorable safety profile with minimal side effects .
属性
分子式 |
C24H46N2O3 |
|---|---|
分子量 |
410.6 g/mol |
IUPAC 名称 |
(2R)-6-amino-2-[[(Z)-octadec-9-enoyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)26-22(24(28)29)19-17-18-21-25/h9-10,22H,2-8,11-21,25H2,1H3,(H,26,27)(H,28,29)/b10-9-/t22-/m1/s1 |
InChI 键 |
JJUHWJQHBPFMJW-MZMPXXGTSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](CCCCN)C(=O)O |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CCCCN)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)









![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391065.png)
